(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-16-9-3-2-8(14)6-11(9)20-13(16)15-12(17)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYKNUMSPGJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine, which is then reacted with appropriate reagents to introduce the dioxine and carboxamide functionalities. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzothiazole ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, disrupting essential metabolic processes and exhibiting antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
The fluorine atom at position 6 in the target compound distinguishes it from analogs such as N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (), which has an acetamido group at the same position.
Key Data Comparison:
Role of the Dihydrodioxine Moiety
The 5,6-dihydro-1,4-dioxine ring in the target compound is structurally similar to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (). Both compounds incorporate this oxygenated ring, which likely enhances solubility and modulates pharmacokinetics.
Patent-Based Analogs
The European patent () discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide derivatives. The trifluoromethyl group in these compounds enhances metabolic stability and lipophilicity compared to the target compound’s fluoro substituent. However, the dihydrodioxine carboxamide in the target compound may confer better aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and comparative analyses with related compounds.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a dioxine ring. The presence of the fluorine atom at the 6-position of the benzo[d]thiazole core is significant for its biological properties.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications in the substituents can enhance activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed increased cytotoxicity against A549 lung adenocarcinoma cells with IC50 values lower than that of standard drugs like doxorubicin .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds containing the benzo[d]thiazole structure. In particular, derivatives exhibiting a dioxine ring have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticonvulsant Effects
In a study focusing on anticonvulsant activity, various thiazole derivatives were tested in picrotoxin-induced convulsion models. Compounds similar to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibited promising anticonvulsant effects with notable IC50 values indicating their efficacy in preventing seizures .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Interaction with enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
- Modulation of Signal Transduction Pathways : Compounds may influence pathways such as apoptosis and cell cycle regulation through interaction with specific receptors or proteins .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Effects : The presence of fluorine and methyl groups at specific positions enhances biological activity.
- Ring Structure : The dioxine ring contributes to the stability and reactivity of the compound.
- Functional Groups : Different functional groups can be introduced to optimize activity against specific biological targets .
Comparative Analysis
A comparison with similar thiazole derivatives reveals that while many exhibit beneficial biological activities, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of structural features which enhance its pharmacological profile.
| Compound Name | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 1 | Anticancer | < 1 µg/mL | |
| Compound 2 | Antimicrobial | Effective | |
| Compound 3 | Anticonvulsant | Notable |
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in A549 xenograft models.
- Antimicrobial Testing : A series of benzo[d]thiazole derivatives were screened against clinical strains of bacteria, showing that modifications could lead to enhanced antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves three stages:
Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with fluorinated aldehydes under acidic conditions (e.g., HCl/EtOH) .
Introduction of the methyl group : Alkylation at the 3-position using methyl iodide in the presence of a base (e.g., K₂CO₃/DMF) .
Coupling with the dihydrodioxine-carboxamide moiety : Amide bond formation via activated esters (e.g., HATU/DIPEA) or carbodiimide-mediated coupling (EDC/NHS) .
- Optimization : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and stoichiometric ratios (1:1.2 for coupling) are critical for yields >75% .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z isomerism via NOESY) and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.0825) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Q. What preliminary biological screening methods are recommended for assessing its activity?
- Answer :
- Antimicrobial Assays : Broth microdilution (MIC values against Gram+/Gram− bacteria) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to its structural motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Answer :
- Dose-Response Validation : Replicate assays with tighter concentration gradients (e.g., 0.1–50 μM) to identify threshold effects .
- Metabolic Stability Testing : Use liver microsomes to assess if inactive metabolites explain discrepancies between in vitro and in vivo results .
- Target Engagement Studies : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?
- Answer :
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
Q. How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values to prioritize derivatives .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column) is required to separate E/Z isomers, which exhibit divergent bioactivities .
- Stability Testing : Monitor degradation in PBS (pH 7.4) and plasma at 37°C over 24h; instability >20% warrants formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
